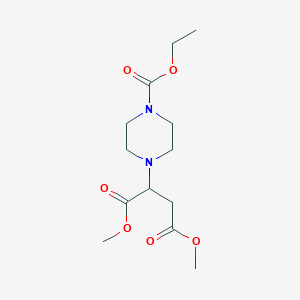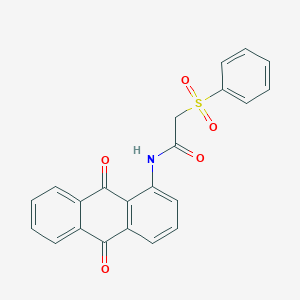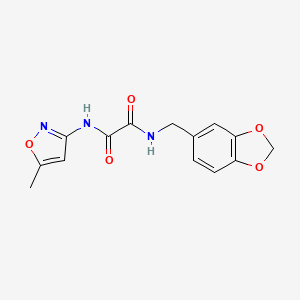
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is a chemical compound with the molecular formula C13H22N2O6 . It is also known as JS-K and belongs to the class of diazeniumdiolate prodrugs .
Molecular Structure Analysis
The molecular weight of “Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is 384.30 . The SMILES string representation of the molecule isCCOC(=O)N1CCN(CC1)N+[O-] . Physical And Chemical Properties Analysis
“Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate” is soluble in DMSO at 9.3 mg/mL but insoluble in water . It should be stored in a desiccated condition at -20°C .Mécanisme D'action
Target of Action
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate, also known as JS-K, is a prodrug that belongs to the class of diazeniumdiolates . It primarily targets glutathione S-transferases (GST) , which are enzymes that play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to a wide variety of endogenous and exogenous electrophilic compounds .
Mode of Action
JS-K generates nitric oxide (NO) when metabolized by GST . This ensures optimal activity of JS-K and mediates its cytotoxic activities . The release of NO can induce apoptosis in cells through the accumulation of reactive oxygen species (ROS), overload of Ca2+, and mitochondrial damage .
Biochemical Pathways
The action of JS-K affects several biochemical pathways. It causes an increase in ROS and Ca2+ overload, leading to a decrease in mitochondrial membrane potential . This results in the release of cytochrome c from the mitochondria into the cytoplasm, an increase in the ratio of Bax to Bcl-2, and the activation of caspase-9/3 . These events are part of the intrinsic pathway of apoptosis, leading to cell death .
Pharmacokinetics
It is known that js-k is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The result of JS-K’s action is the induction of apoptosis in cells, which can significantly inhibit cell growth . This has been demonstrated in various types of cancer cells, including human prostate cancer and leukemia .
Action Environment
The action, efficacy, and stability of JS-K can be influenced by various environmental factors. For instance, the presence of antioxidants like NAC or intracellular Ca2+ chelators like BAPTA can partially reverse the events induced by JS-K . Furthermore, the use of a NO scavenger like Carboxy-PTIO can significantly prevent the increase in ROS and cytosolic Ca2+, and reverse the loss of mitochondrial membrane potential induced by JS-K .
Propriétés
IUPAC Name |
dimethyl 2-(4-ethoxycarbonylpiperazin-1-yl)butanedioate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O6/c1-4-21-13(18)15-7-5-14(6-8-15)10(12(17)20-3)9-11(16)19-2/h10H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUBSSZILWIBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(CC(=O)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(4-(ethoxycarbonyl)piperazin-1-yl)succinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1,3-benzothiazol-2-yl)-4-[cyclopentyl(methyl)sulfamoyl]benzamide](/img/structure/B2456255.png)
![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2456257.png)
![(Z)-4-methoxy-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2456258.png)
![(Z)-8-(5-chloro-2,4-dimethoxyphenyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2456259.png)
![1,3-Dimethyl-6-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2456262.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2456263.png)
![3-[(4-Methylbenzyl)oxy]-2-thiophenecarboxylic acid](/img/structure/B2456264.png)



![1-[(2-Chlorophenyl)methyl]-3-(4-nitrophenyl)thiourea](/img/structure/B2456271.png)


